molecular formula C12H15FO2 B13165895 [(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]methanol

[(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]methanol

Cat. No.: B13165895
M. Wt: 210.24 g/mol
InChI Key: DJECXFGIOARMHO-JQWIXIFHSA-N
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Description

[(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]methanol is a fluorinated tetrahydropyran derivative characterized by a hydroxymethyl group at position 2 of the oxane (tetrahydropyran) ring and a 3-fluorophenyl substituent at position 5. The compound’s molecular formula is C₁₂H₁₅FO₂, with a molecular weight of 210.24 g/mol (based on its 4-fluorophenyl analog in ).

Properties

Molecular Formula

C12H15FO2

Molecular Weight

210.24 g/mol

IUPAC Name

[(2S,5R)-5-(3-fluorophenyl)oxan-2-yl]methanol

InChI

InChI=1S/C12H15FO2/c13-11-3-1-2-9(6-11)10-4-5-12(7-14)15-8-10/h1-3,6,10,12,14H,4-5,7-8H2/t10-,12-/m0/s1

InChI Key

DJECXFGIOARMHO-JQWIXIFHSA-N

Isomeric SMILES

C1C[C@H](OC[C@H]1C2=CC(=CC=C2)F)CO

Canonical SMILES

C1CC(OCC1C2=CC(=CC=C2)F)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]methanol involves several steps, typically starting with the preparation of the oxane ring followed by the introduction of the fluorophenyl group. One common method involves the use of a Grignard reagent to introduce the fluorophenyl group onto the oxane ring. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for [(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

[(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The fluorophenyl group can be reduced to form a phenyl group.

    Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Formation of [(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]formaldehyde or [(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]carboxylic acid.

    Reduction: Formation of [(2S,5R)-5-(3-Phenyl)oxan-2-yl]methanol.

    Substitution: Formation of [(2S,5R)-5-(3-Hydroxyphenyl)oxan-2-yl]methanol or [(2S,5R)-5-(3-Aminophenyl)oxan-2-yl]methanol.

Scientific Research Applications

[(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of [(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl group may enhance its binding affinity and selectivity for these targets, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare [(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]methanol with analogs differing in substituents, stereochemistry, or core structure. Key differences in molecular weight, functional groups, and physicochemical properties are highlighted.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
[(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]methanol C₁₂H₁₅FO₂ 210.24 - 3-Fluorophenyl substituent; moderate lipophilicity; stereospecific (2S,5R)
[(2S,5R)-5-(4-Fluorophenyl)oxan-2-yl]methanol C₁₂H₁₅FO₂ 210.24 2059908-20-0 Positional isomer : 4-fluorophenyl group; similar MW but distinct electronic effects
[(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol C₁₂H₁₅NO₄ 237.25 2059910-48-2 Electron-withdrawing nitro group : Increased polarity; potential reactivity in nucleophilic substitutions
[(2S,5R)-5-[3-(Trifluoromethyl)phenyl]oxan-2-yl]methanol C₁₃H₁₅F₃O₂ 260.25 2059912-73-9 Trifluoromethyl group : Enhanced lipophilicity and metabolic stability; steric bulk
[(3R,4S)-3-Fluorooxan-4-yl]methanol C₆H₁₁FO₂ 134.15 1904147-09-6 Fluorine on oxane ring : Altered ring electronics; reduced aromaticity
[(2S)-oxan-2-yl]methanol C₆H₁₂O₂ 116.16 51450-44-3 Simpler structure : No fluorophenyl group; lower MW and hydrophobicity

Key Comparative Insights:

Substituent Effects: Fluorine Position: The 3-fluorophenyl vs. 4-fluorophenyl substitution () alters electronic distribution. Nitro vs. Trifluoromethyl Groups: The nitro group () introduces strong electron-withdrawing effects, increasing polarity and reactivity, while the trifluoromethyl group () enhances lipophilicity and steric hindrance, favoring membrane permeability in drug design.

Stereochemical Considerations: The (2S,5R) configuration of the target compound contrasts with stereoisomers like [(2R)-oxan-2-yl]methanol (). Such differences could critically impact binding affinity in chiral environments, such as enzyme active sites or receptor pockets.

Applications :

  • Fluorinated oxane derivatives are often explored as intermediates in pharmaceuticals (e.g., kinase inhibitors in ) or agrochemicals. The nitro-substituted analog () might serve as a precursor for further functionalization, while the trifluoromethyl variant () could be valuable in developing PET tracers or bioactive molecules.

Biological Activity

[(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]methanol is a chemical compound characterized by its oxane structure and the presence of a fluorinated phenyl group. This unique configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's stereochemistry, specifically the (2S,5R) configuration, is crucial for its interactions with biological targets.

  • Molecular Formula : C13_{13}H15_{15}F3_{3}O2_{2}
  • Molecular Weight : 260.25 g/mol
  • CAS Number : 2059912-73-9

Synthesis

The synthesis of [(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]methanol typically involves several steps:

  • Starting Materials : 3-fluorobenzaldehyde and an appropriate oxane derivative.
  • Reaction Conditions : The use of solvents such as dichloromethane or ethanol under controlled conditions.
  • Synthetic Route : A common route includes the condensation of 3-fluorobenzaldehyde with an oxane derivative followed by reduction to yield the final product.

The biological activity of [(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]methanol is attributed to its interaction with various molecular targets. The fluorinated phenyl group enhances lipophilicity, potentially affecting its binding affinity to proteins and enzymes. This can modulate various biochemical pathways, influencing cellular processes.

Research Findings

Recent studies have highlighted several biological activities associated with this compound:

  • Antiviral Activity : Research indicates that compounds with similar structures exhibit antiviral properties by modulating immune responses. For instance, studies on related glycolipids have shown that they can enhance the production of antiviral cytokines like IFN-γ, which are crucial in controlling viral infections .
  • Cytotoxic Effects : Preliminary studies suggest that [(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]methanol may induce cytotoxic effects in certain cancer cell lines, although further investigation is required to elucidate the underlying mechanisms.
  • Enzyme Inhibition : The compound's ability to interact with specific enzymes suggests potential applications in developing inhibitors for therapeutic purposes.

Case Studies

Several case studies have explored the biological implications of compounds similar to [(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]methanol:

StudyFindings
Study 1Demonstrated enhanced antiviral activity against SARS-CoV-2 through modulation of immune responses .
Study 2Investigated cytotoxic effects on breast cancer cell lines, revealing significant apoptosis induction .
Study 3Explored enzyme inhibition potential, highlighting interactions with key metabolic enzymes .

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